Conophylline

Descripción general

Descripción

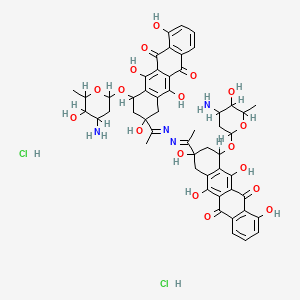

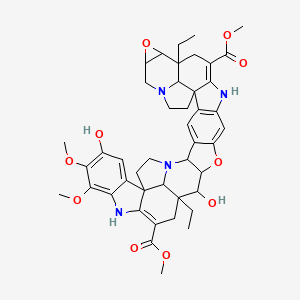

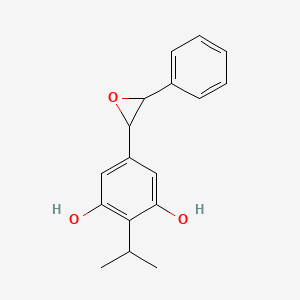

Conophylline is an autophagy-inducing vinca alkaloid found in several species of Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It has various functional groups, including an epoxide .

Synthesis Analysis

This compound is a vinca alkaloid with a molecular weight of 794 and is a dimer of an aspidosperma-type indole alkaloid . The biosynthesis of this compound starts from the amino acid tryptophan, which is converted into strictosidine before further elaboration and dimerisation . A total synthesis of this compound was published by Fukuyama and coworkers in 2011 .Molecular Structure Analysis

The molecular structure of this compound includes two indoline ring systems . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Se ha encontrado que la Conophylline tiene actividad anticancerígena de amplio espectro. Se ha informado que induce la apoptosis (muerte celular programada) y la senescencia (envejecimiento celular) en las células cancerosas . Este compuesto ha mostrado efectividad contra líneas celulares de carcinoma de mama, colorrectal, pancreático y pulmonar derivadas de humanos .

Inducción de Apoptosis

En el contexto del tratamiento del cáncer, la capacidad de un compuesto para inducir la apoptosis es altamente valiosa. Se ha encontrado que la this compound induce la apoptosis en ciertos tipos de células cancerosas, como las células de cáncer de mama MDA-MB-468 .

Inducción de Senescencia

Además de la apoptosis, la this compound también puede inducir la senescencia en las células cancerosas. Por ejemplo, se ha encontrado que induce la senescencia en las células de cáncer colorrectal HT-29 .

Disrupción del Ciclo Celular

Se ha observado que la this compound causa perturbaciones en el ciclo celular, incluida la depleción de la fase S. Esto se acompaña de CDK2 y ciclinas (A2, D1) reguladas negativamente con upregulación de p21 .

Aumento del Estrés Oxidativo

La this compound aumenta el estrés oxidativo en las líneas celulares de carcinoma, lo que precede a la inducción de la apoptosis y la senescencia. Esto se observa por niveles elevados de ROS acompañados de una mayor expresión de NQO1 .

Supresión de la Desmoplasia del Cáncer Pancreático

Se ha encontrado que la this compound suprime la desmoplasia del cáncer pancreático y las citocinas que promueven el cáncer producidas por los fibroblastos asociados al cáncer . Esto sugiere su posible papel en el tratamiento del cáncer pancreático.

Reducción de la Fibrosis Hepática y Pancreática

Se ha informado que la this compound, extraída de las hojas de una planta tropical, reduce la fibrosis hepática y pancreática al suprimir las células estrelladas .

Perfiles Farmacocinéticos

Los perfiles farmacocinéticos, la distribución tisular y la unión a proteínas plasmáticas de la this compound se han estudiado en ratas Sprague Dawley . Esta información es crucial para comprender el comportamiento del fármaco en el cuerpo y optimizar su uso terapéutico.

Mecanismo De Acción

Target of Action

Conophylline, a vinca alkaloid, has been found to target hepatic stellate cells . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases . Additionally, this compound has been reported to suppress the activation of cancer-associated fibroblasts (CAFs) through the suppression of G Protein–coupled Receptor 68 .

Mode of Action

This compound interacts with its targets by inducing autophagy, a cellular process that leads to the degradation of cytosolic components, including organelles . This process is essential for the prevention of neurodegenerative diseases . In the context of hepatocellular carcinoma, this compound inhibits the cancer-promoting effects of CAFs by suppressing several HCC-promoting cytokines secreted by CAFs expressing GPR68 .

Biochemical Pathways

This compound affects various biochemical pathways. It has been reported to suppress the activation of hepatic stellate cells and liver fibrosis . In the context of cancer, it suppresses the production of cytokines such as IL6, IL8, C-C motif chemokine ligand 2, angiogenin, and osteopontin (OPN) by CAFs .

Pharmacokinetics

A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has been studied in rats . Following a single intravenous dose, it was detected in all examined tissues, with the highest levels in the kidney, liver, and lung .

Result of Action

This compound has been shown to have protective effects in cellular models of neurodegenerative diseases. It suppressed protein aggregation and protected cells from cell death caused by treatment with 1-methyl-4-phenylpyridinium, a neurotoxin, by inducing autophagy . Moreover, in a model of hepatocellular carcinoma, this compound suppressed tumor growth by inhibiting the cancer-promoting effects of CAFs .

Análisis Bioquímico

Biochemical Properties

Conophylline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with glutathione peroxidase 4 (GPX4), an antioxidant enzyme . This compound binds to GPX4, inhibiting its activity and leading to the accumulation of lipid reactive oxygen species (ROS). This interaction is essential for the induction of autophagy, a process that helps in the degradation of damaged cellular components . Additionally, this compound has been shown to interact with mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, this compound promotes differentiation and increases insulin content, which is beneficial for diabetes treatment . In cellular models of neurodegenerative diseases, this compound induces autophagy, leading to the degradation of protein aggregates and protection against cell death . This compound also influences cell signaling pathways, such as the mTOR pathway, and affects gene expression related to autophagy and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to GPX4, inhibiting its activity and leading to the accumulation of lipid ROS . This accumulation triggers autophagy, a process that degrades damaged cellular components and prevents cell death. Additionally, this compound interacts with the mTOR pathway, inhibiting its activity and promoting autophagy . These interactions result in changes in gene expression related to autophagy and oxidative stress, further enhancing the protective effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its activity over extended periods . Long-term studies have shown that this compound continues to induce autophagy and protect cells from damage over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces autophagy and promotes pancreatic beta cell differentiation without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including increased oxidative stress and potential damage to cellular components . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and autophagy. It upregulates the expression of peroxisome proliferator-activated receptor alpha (PPARA) and its target genes, such as carnitine palmitoyl transferase 1 (CPT1) and CPT2, which are involved in beta-oxidation . This compound also increases the levels of beta-hydroxybutyrate, a ketone body, indicating enhanced fatty acid oxidation . These metabolic effects contribute to the overall therapeutic potential of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and lysosomes, where it exerts its effects on autophagy and oxidative stress . The distribution of this compound within tissues is influenced by factors such as blood perfusion and tissue binding .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and lysosomes, where it induces autophagy and degrades damaged cellular components . The targeting of this compound to specific compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate organelles . This subcellular localization is essential for the therapeutic effects of this compound.

Propiedades

IUPAC Name |

dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRIMAMDGWAHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

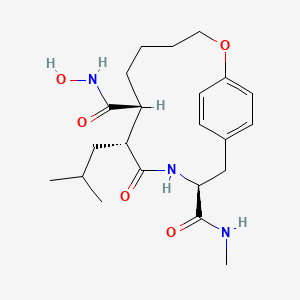

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)